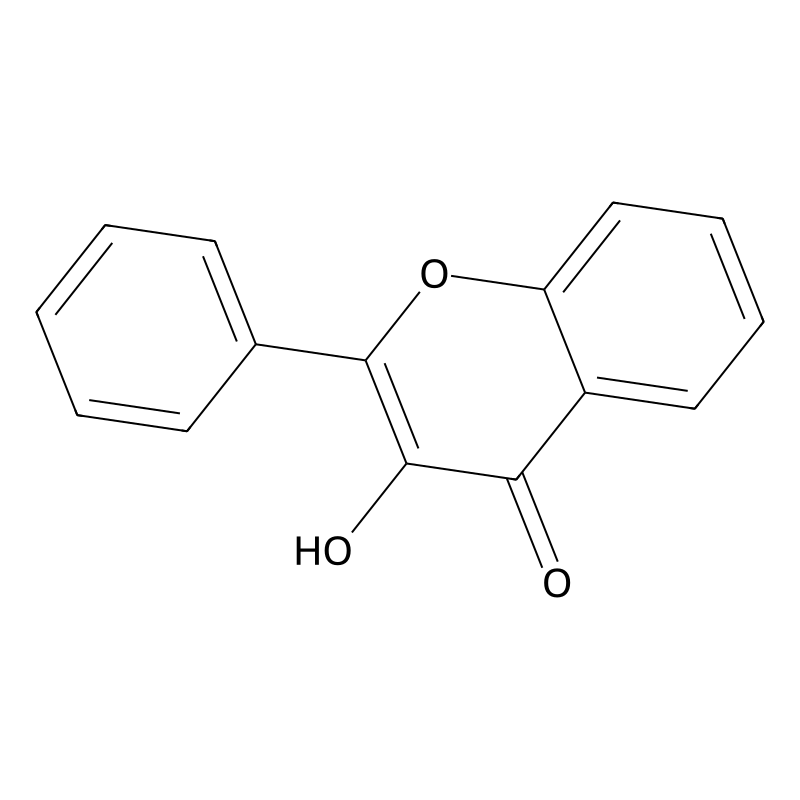

3-Hydroxyflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

3-Hydroxyflavone is a synthetic chemical compound belonging to the flavonoid class, specifically categorized as a flavonol. Its molecular formula is C15H10O3, and it serves as a model molecule for studying excited-state intramolecular proton transfer (ESIPT) phenomena, which are essential in understanding various biological and chemical processes. Unlike many natural flavonoids, 3-hydroxyflavone is not found in plants but is synthesized for research purposes. This compound exhibits distinct fluorescence properties, with emissions at approximately 524 nm for the green tautomer and around 400 nm for the blue-violet normal emission, stemming from different ground state populations of the molecule .

Anti-cancer and anti-metastatic properties:

- Studies suggest that 3-hydroxyflavone might inhibit the growth and migration of cancer cells. Research on osteosarcoma cell lines shows that 3-hydroxyflavone reduces cell motility and invasiveness, potentially hindering the spread of cancer cells. Additionally, in vivo studies using mice models indicate its ability to decrease tumor growth and metastasis formation.

Antioxidant and neuroprotective potential:

- 3-Hydroxyflavone exhibits strong antioxidant properties, potentially protecting cells from damage caused by free radicals. Studies suggest it can reduce nicotine-induced oxidative stress in cells []. Furthermore, research explores its potential neuroprotective effects, suggesting it might offer benefits in neurodegenerative diseases [].

Development of fluorescent probes:

- -Hydroxyflavone possesses fluorescent properties, making it a potential candidate for developing fluorescent imaging probes. These probes can be used to visualize specific targets within cells, aiding in research and diagnostics. Studies suggest that 3-hydroxyflavone derivatives can be modified to enhance their fluorescent properties and target specific cellular components.

Exploration of biotransformation methods:

- Algar-Flynn-Oyamada Reaction: This oxidative cyclization transforms chalcones into flavonols, including 3-hydroxyflavone.

- Proton Transfer Reactions: The compound demonstrates ESIPT, where a proton transfer occurs within the molecule upon excitation, leading to unique fluorescence characteristics .

- Mannich Reaction: This reaction can yield 8-aminomethyl derivatives of flavones, showcasing the versatility of 3-hydroxyflavone in synthetic organic chemistry .

3-Hydroxyflavone exhibits notable biological activities, primarily attributed to its antioxidant properties. It has been shown to scavenge free radicals effectively, which is significant for potential therapeutic applications. The compound's ability to undergo ESIPT enhances its reactivity and interaction with biological membranes, suggesting utility in studying membrane dynamics and protein interactions . Additionally, its derivatives have been evaluated for their antioxidant activities, indicating that modifications to its structure can influence efficacy .

The synthesis of 3-hydroxyflavone can be achieved through several methods:

- Aldolization Reaction: This method involves the reaction of 2-hydroxyacetophenone with benzaldehyde under basic conditions to form the flavonol skeleton.

- Algar-Flynn-Oyamada Reaction: As mentioned earlier, this oxidative cyclization of chalcones provides a pathway to synthesize 3-hydroxyflavone efficiently .

These methods highlight the compound's accessibility for research and industrial applications.

3-Hydroxyflavone has diverse applications across various fields:

- Fluorescent Probes: Due to its unique fluorescence properties, it serves as a probe for studying biological membranes and protein interactions.

- Antioxidant Research: Its antioxidant capabilities make it a candidate for developing supplements or pharmaceuticals aimed at combating oxidative stress-related diseases.

- Chemical Synthesis: As a versatile building block in organic synthesis, it is used to create various derivatives with potential biological activities .

Studies on 3-hydroxyflavone have focused on its interactions with biological membranes and proteins. For instance, research has demonstrated that the compound can participate in proton transfer reactions within lipid membranes, influencing membrane stability and function. These interactions are critical for understanding how flavonoids can modulate cellular processes and contribute to health benefits through dietary intake .

3-Hydroxyflavone shares structural similarities with several other flavonoids. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Quercetin | Yes | Found naturally in many fruits and vegetables; strong antioxidant properties. |

| Kaempferol | Yes | Exhibits anti-inflammatory effects; commonly found in leafy greens. |

| Hesperidin | Yes | Primarily found in citrus fruits; known for cardiovascular benefits. |

While these compounds share structural characteristics with 3-hydroxyflavone, each possesses unique biological activities and applications that differentiate them within the flavonoid family.

The Algar-Flynn-Oyamada reaction represents the most established classical method for synthesizing 3-hydroxyflavone and related flavonol compounds [3] [11]. This chemical reaction involves the oxidative cyclization of chalcone precursors to form flavonols, specifically transforming 2'-hydroxychalcones into the corresponding 3-hydroxyflavone derivatives [12].

Reaction Mechanism and Fundamental Principles

The Algar-Flynn-Oyamada reaction proceeds through a two-stage mechanism involving initial dihydroflavonol formation followed by subsequent oxidation to yield the final flavonol product [12]. Computational studies have elucidated that the reaction occurs without epoxide intermediate formation at room temperature due to strong electrostatic interactions between peroxide ions and the π electrons of the carbon-carbon double bonds in chalcone substrates [15].

Two probable mechanistic pathways have been identified through density functional theory investigations [15]. The first pathway involves phenoxide attack at the beta position of the enone system, with simultaneous direct attack of the alkene on hydrogen peroxide from the alpha position to form dihydroflavonol [15]. The second mechanism proceeds through phenoxide attack at the beta position, followed by six-membered ring closure to generate an enolate intermediate that subsequently attacks hydrogen peroxide [15].

The calculated activation energy difference between initial enolization followed by hydroxylation versus simultaneous cyclization and hydroxylation is negligible, approximately 4 kilocalories per mole [15]. Epoxide formation requires significantly higher activation energy and is predicted to occur only at elevated temperatures [15].

Standard Synthetic Procedures

The classical Algar-Flynn-Oyamada synthesis typically employs 2'-hydroxyacetophenone and benzaldehyde derivatives as starting materials [9]. The general procedure involves initial chalcone formation through aldol condensation in the presence of sodium hydroxide, followed by oxidative cyclization using hydrogen peroxide under alkaline conditions [9].

A representative synthesis protocol begins with dissolution of 2'-hydroxyacetophenone in ethanol, followed by addition of the appropriate benzaldehyde derivative and sodium hydroxide [9]. The reaction mixture is stirred at room temperature for three hours, after which the solvent is evaporated and the residue redissolved in fresh ethanol [9]. The solution is cooled to 0 degrees Celsius, and hydrogen peroxide (30 percent concentration) is added dropwise with continued stirring overnight [9]. The reaction mixture is subsequently acidified with hydrochloric acid to achieve pH 6-7, and the precipitated product is filtered and purified by recrystallization [9].

Reaction Yields and Optimization

Traditional Algar-Flynn-Oyamada reactions often suffer from variable and low product yields, which has motivated research into optimization strategies [11]. Phase transfer catalysis has been demonstrated to improve yields and expand the scope of the reaction when applied to 4-benzyloxy-2-hydroxy chalcone substrates [11].

| Substrate Type | Standard Yield | Optimized Yield | Optimization Method |

|---|---|---|---|

| Unsubstituted chalcone | 45-60% | 70-85% | Phase transfer catalysis [11] |

| 4-Chlorophenyl derivative | 58% | Not reported | Standard conditions [9] |

| 4-Benzyloxy substituted | Variable | Improved | Phase transfer conditions [11] |

Microwave-assisted synthesis has emerged as an effective modification to reduce reaction times from three hours to approximately seven minutes while maintaining comparable yields [19]. This approach demonstrates significant improvements in reaction efficiency and energy consumption compared to conventional heating methods [19].

Modern Catalytic Approaches and Green Chemistry Innovations

Contemporary synthetic methodologies for 3-hydroxyflavone have evolved to incorporate catalytic systems and environmentally sustainable approaches that address the limitations of classical methods [16] [18].

Pyrrolidine-Catalyzed Synthesis

A novel synthetic approach utilizing pyrrolidine catalysis has been developed for the direct synthesis of flavonols from 2'-hydroxyl acetophenone and benzaldehyde under aerobic conditions in aqueous media [18]. This method represents a significant advancement in green chemistry applications for flavonol synthesis.

The pyrrolidine-catalyzed reaction proceeds through formation of an alpha,beta-unsaturated iminium ion intermediate, designated as enimine ion E [18]. Isotope tracking experiments using hydrogen-18 labeled water and oxygen-18 gas have demonstrated that both water and atmospheric oxygen are essential for the transformation [18]. The reaction selectivity between flavonol and aurone products is determined by solvent-triggered intermediates, with phenol-iminium species E-A predominating in water to favor flavonol formation [18].

One-Step Condensation Methods

Recent developments have introduced one-step condensation, cyclization, and oxidation reactions catalyzed by pyrrolidine, demonstrating superior convenience compared to traditional multi-step approaches [16]. This methodology has been successfully applied to synthesize 3-hydroxyflavone derivatives that function as chemosensors for cyanide anion detection [16].

Microwave-Assisted Green Synthesis

Microwave irradiation has been extensively studied as a green chemistry innovation for 3-hydroxyflavone synthesis [19]. Comparative studies between conventional and microwave-assisted methods reveal substantial advantages in terms of reaction time, energy efficiency, and product yields [19].

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 3 hours | 7 minutes |

| Temperature | Room temperature to 30°C | Controlled microwave heating |

| Yield Improvement | Baseline | 10-15% increase |

| Energy Consumption | High | Significantly reduced |

| Purification Complexity | Standard | Simplified |

The microwave-assisted approach utilizes 2'-hydroxychalcones as substrates with sodium hydroxide and hydrogen peroxide in ethanol, achieving optimal synthesis within seven minutes with appropriate power and time settings [19].

Solvent-Free Synthesis Methods

Modified Algar-Flynn-Oyamada reactions have been developed using urea hydrogen peroxide complex under solvent-free conditions for the synthesis of 3-hydroxy-2-styrylchromones [10]. This approach demonstrates high efficiency and environmental compatibility by eliminating organic solvents from the reaction system [10].

The solvent-free methodology employs controlled temperature and pressure conditions to facilitate the oxidative cyclization without requiring traditional liquid phase solvents [10]. Infrared spectroscopy analysis of products shows characteristic absorption at 1610 wavenumbers due to carbonyl stretching, confirming successful flavonol formation [10].

Functionalization Strategies for 4'-Substituted Derivatives

The development of 4'-substituted 3-hydroxyflavone derivatives represents a crucial area of synthetic methodology, enabling the preparation of compounds with enhanced properties and specific functional characteristics [21] [22].

Dialkylamino Substitution Strategies

Synthesis of 3-hydroxyflavones containing 4'-dialkylamino moieties has been achieved through systematic functionalization approaches [22]. These derivatives demonstrate significantly enhanced biological activities compared to unmodified 3-hydroxyflavone, particularly in antioxidant and anticholinesterase applications [22].

The 4'-N,N-dimethyl flavonol derivative exhibits remarkable radical scavenging activity with IC50 values of 2.43 ± 0.09 micrograms per milliliter, competing effectively with quercetin standard at 2.10 ± 0.10 micrograms per milliliter [22]. This enhanced activity is attributed to reduced steric hindrance effects in the dimethylamino substitution pattern [22].

Structure-Activity Relationship Studies

Comprehensive studies have been conducted on 20 different 3-hydroxyflavone derivatives bearing various substituents at positions C6, C7 (ring A), and C4' (ring B) to establish structure-photoreactivity relationships [21]. These investigations demonstrate that electron-donating groups significantly influence the photophysical and photochemical properties of the resulting compounds [21].

| Substituent Position | Substituent Type | Effect on Properties |

|---|---|---|

| C4' | N,N-dimethylamino | Enhanced photoreactivity [21] |

| C4' | Trimethylammonium | Negligible activity [21] |

| C7 | Cyano | Moderate enhancement [21] |

| C6 | Bromo | Heavy atom effect promotion [21] |

The combination of 4'-N,N-dimethylamino groups with 6-bromo substitution yields derivatives with carbon monoxide release yields approaching 0.8 equivalents, attributed to the synergistic effects of excited state intramolecular charge transfer and heavy atom promotion of triplet state formation [21].

Glycosylation and Derivatization Methods

Biotransformation approaches using fungal cultures have been developed for the glycosylation of 3-hydroxyflavone to produce novel derivatives [23]. Isaria fumosorosea KCH J2 culture systems achieve the synthesis of flavone 3-O-β-D-(4''-O-methyl)-glucopyranoside with yields of 42.5 percent, along with flavone 3-O-β-D-glucopyranoside at 5 percent yield [23].

Additional derivatization strategies include benzylation reactions using benzyl chloride in the presence of potassium carbonate to form 3-(benzyloxy)-2-[4-(dimethylamino)phenyl]-4H-1-benzopyran-4-one derivatives [27]. Chlorination using thionyl chloride produces 3-chloro-2-[4-(dimethylamino)phenyl]-4H-1-benzopyran-4-one compounds with distinct chemical and spectroscopic properties [27].

Advanced Functionalization Techniques

Contemporary functionalization strategies encompass reactions with various anhydride reagents including maleic anhydride, phthalic anhydride, and cinnamoyl chloride to introduce specific functional groups at the 3-hydroxyl position [27]. These reactions are typically conducted in dimethylformamide with potassium carbonate as base, requiring 24 hours under reflux conditions [27].

The resulting functionalized derivatives demonstrate altered solubility profiles and enhanced chemical stability compared to the parent 3-hydroxyflavone compound [27]. Thin-layer chromatography analysis using ether:hexane (2:3) solvent systems confirms the successful formation of target derivatives with distinct retention factor values [27].

Fundamental ESIPT Process

3-Hydroxyflavone exhibits excited-state intramolecular proton transfer (ESIPT), which represents one of the most fundamental photophysical processes in flavonoid chemistry [1] [2]. The ESIPT mechanism involves the ultrafast transfer of a proton from the 3-hydroxyl group to the adjacent 4-carbonyl oxygen within the excited state, forming an intramolecular hydrogen bond that stabilizes the system [1] [3] [2]. This process occurs through a five-membered ring structure containing the intramolecular hydrogen bond, which is essential for the ESIPT reaction to proceed [4] [5].

Hydrogen Bond Strengthening Mechanism

The ESIPT process is facilitated by excited-state hydrogen bond strengthening [8] [9] [10]. Computational analysis reveals that the proton donor-acceptor distance decreases significantly from approximately 2.6 Å in the ground state to 2.5 Å in the first excited state [2]. Natural bond orbital (NBO) analysis and reduced density gradient (RDG) calculations demonstrate that hydrogen bond strengthening occurs progressively as solvent dielectric constant decreases, following the order: dimethylsulfoxide < acetonitrile < dichloromethane < 1,4-dioxane [11] [10].

Vibrational Coupling Dynamics

Ultrafast transient infrared spectroscopy has revealed coherent coupling between the shared proton and low-frequency vibrational modes along the hydrogen bond coordinate [2] [12]. The oscillatory behavior observed at early pump-probe delay times corresponds to vibrational frequencies of approximately 125 cm⁻¹ in 3-hydroxyflavone, which are attributed to in-plane bending motions that bring the donor and acceptor oxygen atoms together and out-of-plane bending motions perpendicular to the OH-O coordinate [2] [12].

Dual Fluorescence Emission: Normal vs. Tautomeric Forms

Emission Band Characteristics

3-Hydroxyflavone exhibits distinctive dual fluorescence emission arising from two different excited state species: the normal form (enol) and the tautomeric form (keto) [4] [13] [14]. The normal form produces a blue fluorescence band at approximately 409 nm, while the tautomeric form generates a green fluorescence band at 531 nm [13] [14]. This dual emission behavior results from the competition between direct fluorescence from the initially excited normal form and fluorescence from the proton-transferred tautomeric form [15] [16].

Quantum Yield Variations

The fluorescence quantum yields differ significantly between the two emission forms and are highly dependent on solvent environment [17] [18]. In methanol, the normal form exhibits a quantum yield of 0.03, while the tautomeric form shows quantum yields ranging from 0.03 to 0.26 depending on specific substitution patterns [17] [18]. The quantum yield of the tautomeric emission is generally higher in environments that promote ESIPT, such as nonpolar solvents or rigid matrices [19] [20].

Intensity Ratio Dependence

The intensity ratio between normal and tautomeric emissions (IN/IT) serves as a sensitive probe of the local environment [21] [22] [23]. In nonpolar solvents such as methylcyclohexane, the ratio favors tautomeric emission due to efficient ESIPT [13] [15] [21]. Conversely, in polar protic solvents like ethanol, the ratio increases significantly due to hydrogen bonding interactions that inhibit the ESIPT process [24] [15] [21]. The intensity ratio has been demonstrated to correlate linearly with solvent polarity functions in aprotic media [23].

Excitation Wavelength Effects

The dual fluorescence behavior exhibits anti-Kasha characteristics, with the intensity ratio depending on excitation wavelength [13] [25] [14]. Excitation at shorter wavelengths (266 nm) populates higher excited states, leading to different photochemical pathways compared to longer wavelength excitation (340-345 nm) [14] [26]. This wavelength dependence has been attributed to the existence of multiple pathways for proton transfer that bypass the normal first excited state [14] [27].

Solvatochromic Effects on Emission Spectra

Absorption Spectral Shifts

The absorption spectra of 3-hydroxyflavone demonstrate moderate solvatochromic behavior, with absorption maxima ranging from 342 nm in dioxane to 355 nm in ethylene glycol [21] [22]. In polar protic solvents, ground-state deprotonation can occur, leading to the formation of an anionic species with absorption maximum at 405 nm [17] [24] [21]. The molar extinction coefficient remains relatively constant across different solvents at approximately 25,000 M⁻¹cm⁻¹ [17].

Emission Spectral Response

The emission spectra exhibit pronounced solvatochromic effects, particularly for the normal form emission [21] [22]. In highly polar solvents such as ethylene glycol, the normal form emission is stabilized to such an extent that only a single emission band is observed [22]. The tautomeric emission shows less sensitivity to solvent polarity, maintaining emission maxima between 520-532 nm across various solvent systems [4] [28] [15].

Hydrogen Bonding Perturbations

Protic solvents significantly influence the photophysical behavior through intermolecular hydrogen bonding [21] [23] [29]. The presence of hydrogen bond accepting solvents disrupts the intramolecular hydrogen bond essential for ESIPT, resulting in slower proton transfer kinetics and enhanced normal form emission [30] [21]. Studies have demonstrated that traces of water in purified hydrocarbon solvents can dramatically alter the emission behavior, leading to the observation of three distinct fluorescence regions [21].

Microenvironment Sensitivity

The dual emission properties make 3-hydroxyflavone an excellent probe for microenvironmental changes [4] [5] [19]. Encapsulation in cyclodextrin hosts produces conspicuous changes in emission behavior, with enhanced tautomeric fluorescence intensity [31] [19]. In biological environments such as liposomal membranes, the compound exhibits high fluorescence anisotropy values (r = 0.122-0.180) and biexponential decay kinetics, indicating microenvironmental heterogeneity [24].

Ultrafast Spectroscopic Characterization of ESIPT Kinetics

Femtosecond Time-Resolved Measurements

Ultrafast pump-probe spectroscopy has established that ESIPT in 3-hydroxyflavone occurs on an ultrafast timescale [15] [16] [32]. In nonpolar solvents such as methylcyclohexane, the proton transfer process is instrument-limited, with time constants of approximately 35 fs [15] [16]. In toluene, femtosecond transient absorption spectroscopy revealed an ESIPT time constant of 240 ± 50 fs [32]. The most direct measurements using transient infrared spectroscopy in chloroform determined an ESIPT time constant of 53 fs [6].

Solvent-Dependent Kinetics

The ESIPT kinetics exhibit pronounced solvent dependence, reflecting the influence of intermolecular interactions on the proton transfer process [15] [33] [16]. In polar aprotic solvents like acetonitrile, two kinetic components are observed: an ultrafast component (35 fs) corresponding to molecules with intact intramolecular hydrogen bonds, and a slower component (approximately 5 ps) attributed to molecules with solvent-perturbed hydrogen bonding [15] [16]. In protic solvents such as ethanol, the ESIPT time constant increases to 60 fs due to enhanced solute-solvent interactions [15] [16].

Temperature and Medium Effects

High-resolution Shpol'skii spectroscopy at 10 K in n-octane has provided detailed kinetic parameters for the ESIPT process [21]. The measurements yielded an ESIPT time constant of 39 ± 10 fs and a ground-state back proton transfer time of 210 ± 30 fs [21]. Deuterium substitution studies revealed that proton transfer is at least four times faster than deuteron transfer, confirming the quantum nature of the process [21].

Transient Absorption Spectroscopy

Transient absorption studies have identified characteristic spectral signatures of the ESIPT process [14] [32] [7]. Two transient absorption bands at approximately 450 nm and 610 nm are assigned to the excited tautomeric state, while a negative band at 540 nm corresponds to stimulated emission from the tautomer [14]. The equal lifetimes of these bands and computational results support their assignment to the same excited tautomeric species [14] [7].

Ground State Recovery Dynamics

The complete photocycle involves ultrafast ground-state back proton transfer following the decay of the excited tautomeric state [21] [33] [14]. Time-resolved studies indicate that the tautomeric excited state has a lifetime of less than 10 ps in ethanol, followed by rapid ground-state recovery [18]. Pump-dump-probe spectroscopy has enabled direct observation of ground-state intramolecular proton transfer with time constants of 1.7 ps in toluene and 10 ps in tetrahydrofuran [33].

Data Tables

Table 1: Photophysical Properties of 3-Hydroxyflavone

| Parameter | Value | Solvent/Conditions | Reference |

|---|---|---|---|

| Absorption Maximum (nm) | 345 | Methanol | [17] |

| Absorption Maximum (nm) in polar solvent | 405 (anion) | Methanol | [17] |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 25,260 | Methanol | [17] |

| Normal Form Emission Maximum (nm) | 403-409 | Various solvents | [4] [28] [15] |

| Tautomer Emission Maximum (nm) | 520-532 | Various solvents | [4] [28] [15] |

| Fluorescence Quantum Yield (Normal) | 0.03 | Methanol | [17] |

| Fluorescence Quantum Yield (Tautomer) | 0.26-0.03 | Various solvents | [17] [4] |

| Stokes Shift (Normal Form, cm⁻¹) | 4,000-4,500 | Calculated | [13] [2] |

| Stokes Shift (Tautomer Form, cm⁻¹) | 8,000-10,000 | Calculated | [13] [2] |

| Excited State Lifetime (Normal) | 6.2 ns (major), 1.5 ns (minor) | Human Serum Albumin | [34] |

| Excited State Lifetime (Tautomer) | <10 ps (ethanol) | Ethanol | [18] |

Table 2: ESIPT Kinetics Data

| Solvent | ESIPT Time Constant (fs) | Additional Components | Method | Reference |

|---|---|---|---|---|

| Methylcyclohexane | 35 (instrument limited) | None reported | Pump-probe spectroscopy | [15] [16] |

| Acetonitrile | 35 (fast component) | ~5 ps (slow component) | Pump-probe spectroscopy | [15] [16] |

| Ethanol | 60 | None reported | Pump-probe spectroscopy | [15] [16] |

| Toluene | 240 ± 50 | None reported | Femtosecond transient absorption | [32] |

| Chloroform | 53 | None reported | Transient IR spectroscopy | [6] |

| Tetrahydrofuran | Several ps (slow component) | Fast component also present | Pump-dump-probe spectroscopy | [33] |

| Gas phase/Supercritical CO₂ | <100 | None reported | Time-resolved fluorescence | [20] |

| n-Octane | 39 ± 10 | Ground state back transfer: 210 ± 30 fs | Shpol'skii spectroscopy | [21] |

Table 3: Solvatochromic Effects

| Solvent | Absorption Maximum (nm) | Normal Emission (nm) | Tautomer Emission (nm) | Intensity Ratio (IN/IT) | Notes | Reference |

|---|---|---|---|---|---|---|

| Methylcyclohexane (nonpolar) | 345 | 400-410 | 520-525 | Low (favors tautomer) | Ultrafast ESIPT | [13] [15] [21] |

| Chloroform (weakly polar) | 348 | 405 | 528 | Moderate | Intermediate behavior | [2] [6] |

| Acetonitrile (polar aprotic) | 350 | 409 | 531 | Moderate to high | Dual emission observed | [13] [15] [14] |

| Methanol (polar protic) | 345 (neutral), 405 (anion) | 403 | 532 | Variable (pH dependent) | Ground state deprotonation | [17] [24] [21] |

| Ethanol (polar protic) | 347 | 408 | 530 | High | Strong H-bonding effects | [24] [15] |

| Water (highly polar) | Poor solubility | Minimal | 520 (in water/methanol) | Not applicable | Aggregation issues | [19] [22] |

| Dioxane (weakly polar) | 342 | 380 | 475 | Very low | Minimal ESIPT inhibition | [22] |

| Ethylene glycol (polar protic) | 355 | Single band | 551 | Single emission | N* stabilized over T* | [22] |

Physical Description

Solid

Color/Form

Pale yellow needles from alcohol

Violet flourescence in concentrated sulfuric acid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Melting Point

MP: 169.5 °C

170 °C

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

Metabolism Metabolites

3-Hydroxyflavone has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(4-oxo-2-phenylchromen-3-yl)oxyoxane-2-carboxylic acid.

Wikipedia

General Manufacturing Information

A derivative of flavanone. ... Other hydroxy flavones are chrysin, fisetin, and quercetin. Eleven different flavonols are known. Not identical to flavonol.

Interactions

The suppressive effect of flavonoids on the cytotoxicity of linoleic acid hydroperoxide (LOOH) toward rat phenochromocytoma PC12 cells was examined. The extent of cytotoxicity was shown on the basis of % survival determined by the trypan blue exclusion test. On preincubation of cells with either 3-hydroxyflavone, quercetin, or luteolin prior to LOOH exposure, the cytotoxicity was considerably suppressed. In contrast, on coincubation of cells with either eriodictyol, quercetin, kaempherol, luteolin, or 3-hydroxyflavone and LOOH, it was markedly suppressed. Regardless of incubation conditions, quercetin, 3-hydroxyflavone, and luteolin were thus more effective as protective agents against the cytotoxicity than the other flavonoids. These flavonoids further showed a suppressive effect on coincubation rather than on preincubation. ..